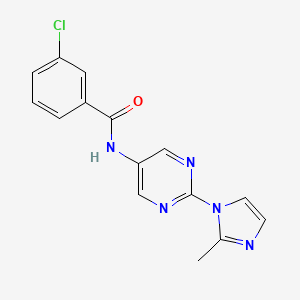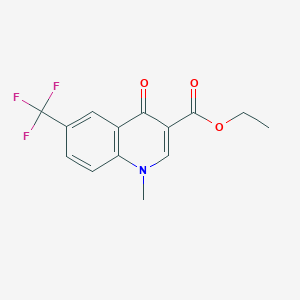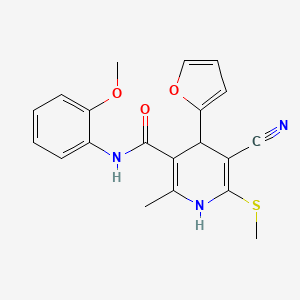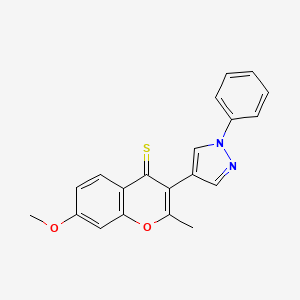
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione, also known as MPT0G211, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound and its derivatives have been synthesized for various studies. In a research conducted by Hatzade et al. (2008), derivatives of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione were synthesized and tested for antimicrobial and antioxidant activities. This indicates potential applications in the development of new antimicrobial and antioxidant agents (Hatzade et al., 2008).
Synthesis and Structure of Ligands for Metal Ions
The synthesis and structure of ligands derived from similar compounds for platinum(II) and palladium(II) metal ions were explored by Budzisz et al. (2004). This research demonstrates the compound’s utility in creating complex ligands for metal ions, potentially useful in coordination chemistry and material science (Budzisz et al., 2004).
Spectroscopic, Electronic, and Structural Analysis
In 2018, a study by Sert et al. focused on the molecular docking, Hirshfeld surface, spectroscopic, electronic, and structural analysis of a novel hybrid compound containing pyrazole and coumarin cores. This research underscores the compound’s significance in advanced material science and drug design, particularly in understanding molecular interactions and properties (Sert et al., 2018).
Propiedades
IUPAC Name |
7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYQOGXIONOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

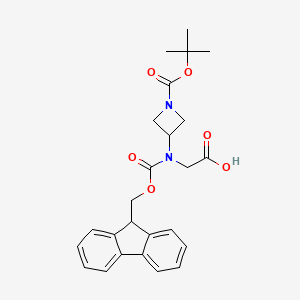
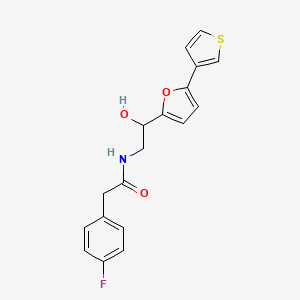
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
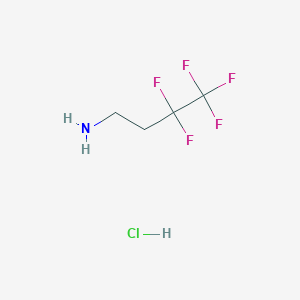
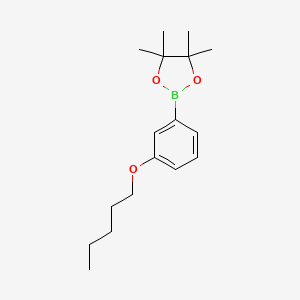
![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide](/img/structure/B2439164.png)
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
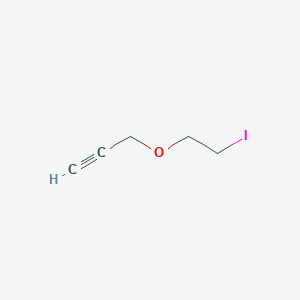
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)
